
27-O-acetyl-withaferin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
27-O-acetyl-withaferin A is a useful research compound. Its molecular formula is C30H40O7 and its molecular weight is 512.643. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
27-O-acetyl-withaferin A (27-O-Ac-WA) is a derivative of Withaferin A (WA), a bioactive compound derived from Withania somnifera, commonly known as Ashwagandha. WA and its derivatives have garnered significant attention due to their diverse biological activities, particularly in cancer therapy and other health benefits. This article explores the biological activity of 27-O-Ac-WA, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
27-O-Ac-WA is characterized by the acetylation at the 27th position of the Withaferin A molecule, which enhances its solubility and bioavailability. The structural modifications contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
The biological activities of 27-O-Ac-WA can be categorized into several key areas:
- Anticancer Activity : Numerous studies have demonstrated the efficacy of WA and its derivatives in inhibiting cancer cell proliferation across various types of cancers.
- Anti-inflammatory Effects : WA exhibits anti-inflammatory properties that can alleviate conditions associated with chronic inflammation.
- Antioxidant Properties : The compound shows potential in reducing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Anticancer Mechanisms
Research has identified several mechanisms through which 27-O-Ac-WA exerts its anticancer effects:
- Apoptosis Induction : 27-O-Ac-WA triggers apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential. This process involves upregulation of pro-apoptotic proteins such as Bim and downregulation of anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M checkpoint, leading to inhibited cell division and proliferation .
- Inhibition of Oncogenic Pathways : 27-O-Ac-WA interacts with key signaling pathways, including NF-κB and STAT3, which are critical in cancer progression. By inhibiting these pathways, the compound reduces tumor growth and metastasis .
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cancer cells, leading to cellular damage and apoptosis .
Table 1: Summary of Key Studies on this compound
Case Studies
- Breast Cancer : In a study involving MCF-7 cells, treatment with 27-O-Ac-WA resulted in significant apoptosis and cell cycle arrest at the G2/M phase. This study highlighted the compound's potential as a therapeutic agent for breast cancer treatment .
- Lung Cancer : Research on A549 lung cancer cells revealed that 27-O-Ac-WA not only inhibited cell growth but also altered the expression of genes involved in epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis .
- Melanoma : In vivo studies using mouse models demonstrated that 27-O-Ac-WA significantly reduced tumor size and improved survival rates compared to controls, indicating its potential as an effective anti-melanoma agent .
Applications De Recherche Scientifique
Anticancer Activity
27-O-acetyl-withaferin A exhibits potent anticancer properties across various cancer types. Its mechanisms include inducing apoptosis, inhibiting cell proliferation, and modulating signaling pathways associated with cancer progression.
-
Mechanisms of Action :
- Apoptosis Induction : Studies have demonstrated that this compound can trigger apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .
- Cell Cycle Arrest : In ovarian cancer cell lines such as SKOV3, this compound has been shown to arrest the cell cycle at the G2/M phase, leading to reduced cell viability .
- Inhibition of Oncogenic Pathways : The compound downregulates critical survival pathways like Notch-3/Akt/Bcl-2, thereby enhancing the susceptibility of cancer cells to chemotherapeutic agents like doxorubicin and cisplatin .
-
Case Studies :
- In a study involving breast cancer cell lines (MDA-MB-231, MDA-MB-468), treatment with this compound resulted in significant reductions in cell viability and colony formation, indicating its potential as a therapeutic agent against breast cancer .
- Another investigation highlighted its effectiveness in reducing tumor size in xenograft models of ovarian cancer, showcasing its translational potential .
Cardiovascular Applications
Beyond its anticancer effects, this compound has demonstrated promising cardiovascular benefits.
- Anticoagulant Properties : Research indicates that this compound can inhibit thrombin-catalyzed fibrin polymerization and platelet aggregation. It significantly prolongs activated partial thromboplastin time (aPTT) and prothrombin time (PT), suggesting its potential as an anticoagulant agent .
- Mechanisms :
Neuroprotective Effects
The neuroprotective properties of this compound have also been explored, particularly in the context of neurodegenerative diseases.
- Mechanisms :
Antiviral Activity
Recent studies have investigated the antiviral potential of this compound against herpes simplex viruses.
- Mechanisms :
Data Summary Table
Propriétés
IUPAC Name |
(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-2,16-dimethyl-15-[(1S)-1-[(2R)-4-methyl-6-oxo-5-(prop-1-en-2-yloxymethyl)-2,3-dihydropyran-2-yl]ethyl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42O6/c1-16(2)35-15-20-17(3)13-24(36-28(20)34)18(4)21-7-8-22-19-14-27-31(37-27)26(33)10-9-25(32)30(31,6)23(19)11-12-29(21,22)5/h9-10,18-19,21-24,26-27,33H,1,7-8,11-15H2,2-6H3/t18-,19-,21+,22-,23-,24+,26-,27+,29+,30-,31+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEBCLLFNQVHLY-MUVZKNPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)COC(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)COC(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.